Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 33458-27-4) is a highly stable, unalkylated heterocyclic building block heavily utilized in the synthesis of advanced pyrimidine-based therapeutics, including phosphoinositide 3-kinase (PI3K) inhibitors. Unlike standard Biginelli reaction products that inherently possess a 6-methyl group, this compound provides an unsubstituted C4 and C6 backbone. This structural feature is critical for downstream aromatization and halogenation (e.g., conversion to ethyl 2-chloropyrimidine-5-carboxylate), enabling the synthesis of sterically unhindered active pharmaceutical ingredients (APIs) where bulky adjacent groups would disrupt target kinase binding[1]. As a stable, room-temperature solid, it serves as a highly reliable procurement alternative to moisture-sensitive, fully oxidized pyrimidine halides [2].
Substituting this compound with the more common ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces an immovable methyl group at the C6 position, which sterically clashes with the binding pockets of many kinase targets, rendering the final API inactive [1]. Conversely, attempting to bypass this intermediate by directly procuring the fully aromatized ethyl 2-chloropyrimidine-5-carboxylate often leads to supply chain complications; the 2-chloro analog is highly susceptible to hydrolysis under ambient humidity, leading to batch-to-batch reproducibility issues and degraded yields in cross-coupling reactions [2]. Procuring the stable tetrahydro-precursor allows chemists to perform the oxidation and chlorination steps immediately prior to substitution, ensuring maximum electrophilic reactivity.
In the development of PI3K inhibitors, the absence of a C6-alkyl group is critical for maintaining high binding affinity. When comparing derivatives synthesized from Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against those derived from the 6-methyl analog, the unhindered pyrimidine core allows for optimal hydrogen bonding and planar alignment within the kinase ATP-binding pocket. Patent literature demonstrates that 6-unsubstituted pyrimidine-5-carboxylates can be successfully incorporated into potent PI3K inhibitors, whereas the introduction of a C6-methyl group severely diminishes target engagement due to steric clashes with the hinge region [1].
| Evidence Dimension | Suitability for kinase ATP-binding pocket (Steric clearance) |
| Target Compound Data | C6-unsubstituted core allows for planar alignment and high-affinity binding |
| Comparator Or Baseline | 6-Methyl analog (derived from standard ethyl acetoacetate Biginelli) |
| Quantified Difference | 6-Methyl substitution blocks critical hinge-binding interactions, eliminating efficacy |
| Conditions | Structure-activity relationship (SAR) modeling for PI3K inhibitor synthesis |
Buyers synthesizing kinase inhibitors must procure this exact unalkylated precursor to avoid synthesizing sterically hindered, inactive downstream APIs.
For industrial scale-up, the storage stability of pyrimidine building blocks is a major procurement factor. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a stable solid that resists ambient moisture degradation. In contrast, its downstream aromatized and halogenated counterpart, ethyl 2-chloropyrimidine-5-carboxylate, is highly electrophilic and undergoes rapid hydrolysis to the 2-hydroxy derivative upon exposure to atmospheric moisture, reducing its effective purity to <90% over prolonged storage without strict anhydrous conditions [1]. By procuring the tetrahydro-compound, manufacturers can safely stockpile the material and perform on-demand oxidation and chlorination, ensuring 100% active electrophile for subsequent amination or coupling steps.
| Evidence Dimension | Hydrolytic stability during storage |
| Target Compound Data | Stable at room temperature under standard atmospheric conditions (>99% intact) |
| Comparator Or Baseline | Ethyl 2-chloropyrimidine-5-carboxylate (downstream product) |
| Quantified Difference | 2-Chloro analog degrades significantly via moisture hydrolysis, while the tetrahydro precursor remains stable |
| Conditions | Long-term storage under ambient laboratory conditions |
Procuring the tetrahydro precursor minimizes chemical waste and ensures high-yielding downstream couplings by avoiding the use of partially hydrolyzed 2-chloropyrimidines.
The utility of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate relies on its efficient conversion to the fully aromatic pyrimidine core. Process chemistry data indicates that this tetrahydro compound undergoes rapid and near-quantitative aromatization. For example, treatment with bromine in acetic acid at reflux for 1.5 hours yields the oxidized intermediate, ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, in 99% yield[1]. This exceptionally high conversion rate makes it a superior starting material compared to alternative uncyclized acyclic precursors, which often suffer from competing side reactions and lower overall cyclization-oxidation yields (<70%) [2].
| Evidence Dimension | Aromatization yield |
| Target Compound Data | 99% yield of the oxidized 1,2-dihydropyrimidine intermediate |
| Comparator Or Baseline | Acyclic precursor cyclization/oxidation strategies (<70% yield) |
| Quantified Difference | Near-quantitative (>99%) conversion versus <70% for acyclic alternatives |
| Conditions | Bromine in acetic acid, reflux for 1.5 hours |
The near-quantitative oxidation step guarantees that buyers do not lose significant mass or value when converting this stable precursor into the active aromatic building block.
As a direct precursor to 6-unsubstituted 2-aminopyrimidine-5-carboxylates, this compound is essential for developing kinase inhibitors where steric bulk at the pyrimidine 6-position is strictly prohibited to ensure proper hinge-region binding [1].
Ideal for manufacturing workflows that require highly pure, unhydrolyzed ethyl 2-chloropyrimidine-5-carboxylate. Procuring this stable precursor allows for just-in-time oxidation and chlorination, bypassing the severe moisture-sensitivity and storage issues of the active halide [2].
Serves as a versatile, stable core for combinatorial chemistry, allowing researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) at the 2-position after the standard oxidation and activation sequence, maintaining excellent overall yields [1].